molecular formula C5H6N2O2 B13890165 Propane, 1,3-diisocyanato- CAS No. 3753-93-3

Propane, 1,3-diisocyanato-

Cat. No.: B13890165
CAS No.: 3753-93-3
M. Wt: 126.11 g/mol
InChI Key: IKYNWXNXXHWHLL-UHFFFAOYSA-N
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Description

1,3-Diisocyanatopropane is an organic compound with the molecular formula C5H6N2O2. It is a member of the isocyanate family, characterized by the presence of two isocyanate groups (-N=C=O) attached to a propane backbone. This compound is known for its reactivity and is used in various industrial and research applications .

Preparation Methods

1,3-Diisocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-diaminopropane with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic and hazardous reagent . The general reaction is as follows:

H2N(CH2)3NH2+2COCl2O=C=N(CH2)3N=C=O+4HCl\text{H}_2\text{N}-(\text{CH}_2)_3-\text{NH}_2 + 2\text{COCl}_2 \rightarrow \text{O=C=N}-(\text{CH}_2)_3-\text{N=C=O} + 4\text{HCl} H2​N−(CH2​)3​−NH2​+2COCl2​→O=C=N−(CH2​)3​−N=C=O+4HCl

Industrial production methods often involve similar reactions but on a larger scale, with additional steps for purification and stabilization of the final product .

Chemical Reactions Analysis

1,3-Diisocyanatopropane undergoes various chemical reactions, primarily due to the reactivity of its isocyanate groups. Some of the key reactions include:

    Addition Reactions: Isocyanates readily react with alcohols to form urethanes and with amines to form ureas.

    Hydrolysis: In the presence of water, isocyanates hydrolyze to form amines and carbon dioxide.

    Polymerization: 1,3-Diisocyanatopropane can polymerize with diols or diamines to form polyurethanes or polyureas, respectively.

Mechanism of Action

The reactivity of 1,3-diisocyanatopropane is primarily due to its isocyanate groups. These groups can form covalent bonds with nucleophiles such as alcohols, amines, and water. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of urethanes, ureas, or amines . This reactivity is exploited in various applications, from polymer synthesis to biological studies.

Properties

CAS No.

3753-93-3

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

1,3-diisocyanatopropane

InChI

InChI=1S/C5H6N2O2/c8-4-6-2-1-3-7-5-9/h1-3H2

InChI Key

IKYNWXNXXHWHLL-UHFFFAOYSA-N

Canonical SMILES

C(CN=C=O)CN=C=O

Origin of Product

United States

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